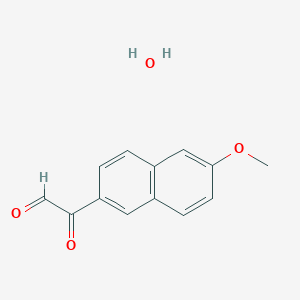

6-Methoxy-2-naphthylglyoxal hydrate

Description

Contextual Significance of Glyoxal (B1671930) Derivatives in Modern Synthetic Chemistry

Glyoxal derivatives are a class of organic compounds characterized by the presence of two adjacent carbonyl groups. This distinctive "dicarbonyl" feature makes them highly reactive and valuable as building blocks in organic synthesis. atamankimya.comchemicalbook.com Their utility stems from the ability of the two carbonyl groups to react with a variety of nucleophiles, leading to the formation of diverse molecular architectures, particularly heterocyclic compounds like imidazoles. atamankimya.comnih.gov

Aryl glyoxals, a subset to which 6-methoxy-2-naphthylglyoxal hydrate (B1144303) belongs, are noted for their role in multicomponent reactions—powerful processes where multiple starting materials combine in a single step to form a complex product. nih.govnih.govresearchgate.net This efficiency is a key principle of modern "green chemistry." nih.gov The reactivity of the aldehyde group adjacent to a carbonyl group is a peculiar structural feature that makes aryl glyoxals distinctive for synthesizing both heterocyclic and carbocyclic compounds. nih.govnih.gov Though highly reactive, these compounds often exist in a more stable hydrated form, where one of the carbonyls has reacted with water. nih.govnih.gov In polymer chemistry, glyoxal and its derivatives are employed as cross-linking agents, modifying the properties of materials like cellulose, proteins, and hydrocolloids. atamankimya.com

Strategic Importance of 6-Methoxy-2-naphthylglyoxal Hydrate within Naphthalene-Derived Compounds

The strategic value of this compound is derived from its dual chemical nature. The naphthalene (B1677914) core is a prominent aromatic system found in many functional materials and biologically active molecules. The "6-methoxy-2-naphthyl" portion of the molecule is of particular interest as a precursor in various synthetic sequences. orgsyn.org For instance, 6-methoxy-2-naphthol (B1581671) is a key starting material for producing other valuable chemical intermediates. orgsyn.org

The addition of a methoxy (B1213986) group (–OCH₃) to the naphthalene ring system enhances its electron-donating properties, which can influence the reactivity of the attached glyoxal unit. chim.it This electronic modification can be strategically exploited by chemists to control reaction pathways and synthesize specific target molecules. The combination of the extended, flat naphthalene structure with the reactive glyoxal handle makes this compound a targeted building block for creating more complex, functional molecules with potential applications in materials science and medicinal chemistry.

Overview of Current Research Trajectories Involving this compound

Current research involving aryl glyoxals, including naphthalene-derived variants, is heavily focused on their use as versatile synthons in multicomponent reactions to build libraries of complex organic molecules. nih.govnih.govrsc.org Scientists are exploring their use in synthesizing a wide array of five- and six-membered oxygen-containing heterocycles, which are core structures in many natural products. nih.govresearchgate.net

A significant trend is the development of more efficient and environmentally friendly synthetic protocols. nih.gov This includes the use of novel catalysts and aqueous reaction media to construct intricate molecular frameworks from aryl glyoxals. nih.gov While specific research exclusively detailing "this compound" is highly specialized, the broader research on aryl glyoxals points towards its application as a precursor for creating functionalized furan (B31954) derivatives and other complex heterocyclic systems. nih.gov The exploration of continuous flow chemistry for the synthesis of glyoxal derivatives also represents a modern approach to improve production efficiency and scalability. bohrium.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3.H2O/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12;/h2-8H,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNILJUBMHVAHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662982 | |

| Record name | (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-88-4 | |

| Record name | 2-Naphthaleneacetaldehyde, 6-methoxy-α-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 6 Methoxy 2 Naphthylglyoxal Hydrate

Established Synthetic Pathways for 6-Methoxy-2-naphthylglyoxal Hydrate (B1144303)

The traditional synthesis of 6-Methoxy-2-naphthylglyoxal hydrate is not a single-step process but rather a culmination of a multi-step sequence that begins with more basic precursors. A key intermediate in many of these pathways is 6-methoxy-2-naphthaldehyde.

Multi-step Synthetic Sequences

The journey to this compound often commences with 2-methoxynaphthalene. One established route involves the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene nrochemistry.com. This intermediate is then converted to 6-methoxy-2-naphthaldehyde. Several methods exist for this conversion:

From 2-acetyl-6-methoxynaphthalene: A multi-step process can be employed where 2-acetyl-6-methoxynaphthalene is first treated with sodium hypochlorite to form 6-methoxy-2-naphthoic acid. This acid is then esterified, followed by reduction to 6-methoxy-2-naphthyl methanol. Finally, selective oxidation with manganese dioxide yields 6-methoxy-2-naphthaldehyde nih.gov.

From 2-methoxynaphthalene via bromination: An alternative route involves the bromination of 2-methoxynaphthalene to yield 6-bromo-2-methoxynaphthalene. This is followed by a reaction with N,N-dimethylformamide to introduce the aldehyde group, a process that can be facilitated by reagents like n-butyllithium.

Once 6-methoxy-2-naphthaldehyde is obtained, a crucial oxidation step is required to convert the aldehyde group into a glyoxal (B1671930) moiety. A well-established method for this transformation is the Riley oxidation , which utilizes selenium dioxide (SeO₂) as the oxidizing agent wikipedia.orgyoutube.comadichemistry.com. This reaction specifically targets the α-methylene group of the aldehyde, converting it to a carbonyl group to form the desired glyoxal. The reaction is typically carried out in a suitable solvent like dioxane, and upon completion, the product is isolated and hydrated to yield this compound.

Reagent Selection and Reaction Conditions in this compound Synthesis

The choice of reagents and the precise control of reaction conditions are critical for the successful synthesis of this compound and its precursors.

For the initial acylation of 2-methoxynaphthalene, the Friedel-Crafts reaction typically employs an acylating agent like acetyl chloride and a Lewis acid catalyst such as aluminum chloride in a solvent like nitrobenzene. Temperature control is crucial to ensure regioselectivity, favoring substitution at the 6-position nrochemistry.com.

In the synthesis of 6-methoxy-2-naphthaldehyde from 2-acetyl-6-methoxynaphthalene, a sequence of reagents including sodium hypochlorite, methanol with sulfuric acid for esterification, a reducing agent like Red-Al, and finally an oxidizing agent such as manganese dioxide are used, each with specific reaction conditions nih.gov.

The final and critical oxidation of 6-methoxy-2-naphthaldehyde to the glyoxal is most notably achieved using selenium dioxide. This reaction is typically performed by heating the aldehyde with selenium dioxide in a solvent such as aqueous dioxane nrochemistry.comwikipedia.orgyoutube.com. The temperature and reaction time are key parameters that need to be optimized to ensure complete conversion and minimize side reactions.

Below is an interactive data table summarizing the key reaction steps and reagents for a common synthetic pathway.

| Step | Starting Material | Key Reagents | Product |

| 1 | 2-Methoxynaphthalene | Acetyl chloride, Aluminum chloride | 2-Acetyl-6-methoxynaphthalene |

| 2 | 2-Acetyl-6-methoxynaphthalene | Sodium hypochlorite, CH₃OH/H₂SO₄, Red-Al, MnO₂ | 6-Methoxy-2-naphthaldehyde |

| 3 | 6-Methoxy-2-naphthaldehyde | Selenium dioxide (SeO₂) | 6-Methoxy-2-naphthylglyoxal |

| 4 | 6-Methoxy-2-naphthylglyoxal | Water (Hydration) | This compound |

Novel Approaches and Optimized Synthetic Strategies for this compound

While traditional methods are effective, research continues to explore more efficient, environmentally friendly, and higher-yielding synthetic strategies.

Catalytic Systems and Their Efficacy in the Preparation of this compound

Modern synthetic chemistry is increasingly focused on the development of catalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy. For the synthesis of the precursor 6-methoxy-2-naphthaldehyde, a catalytic method has been developed involving the reaction of 6-methoxy-2-acetonaphthone with a catalyst, such as cuprous chloride or cuprous iodide, in an organic solvent while introducing an oxygen-containing gas google.com. This approach offers a more sustainable alternative to traditional multi-step sequences.

The development of catalytic systems for the direct oxidation of the aldehyde precursor to the glyoxal is an active area of research. While selenium dioxide is effective, its toxicity and the need for stoichiometric amounts are drawbacks. Research into alternative catalytic oxidation methods for aldehydes could provide more benign routes to this compound.

Microwave-Assisted Synthetic Enhancements relevant to this compound Precursors

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions ukm.my. While specific microwave-assisted methods for the final oxidation step to this compound are not widely reported, the synthesis of its precursors can benefit from this technology.

Considerations for Material Quality and Purity in this compound Research

Typical purity specifications for commercially available this compound are often 97% or higher apolloscientific.co.uklabware-shop.com. The final product is usually a yellow to brown powder thermofisher.com.

Standard purification techniques for aryl glyoxals and their hydrates include recrystallization from appropriate solvents to remove unreacted starting materials and by-products. Chromatographic methods, such as column chromatography, can also be employed for more challenging purifications.

The quality and purity of the final product are typically assessed using a combination of analytical techniques:

Melting Point: A sharp and defined melting point range is indicative of high purity. The reported melting point for this compound is in the range of 125-130°C wwmponline.com.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identify any impurities.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity and quantifying any minor components.

Karl Fischer Titration: This method is specifically used to determine the water content, which is crucial for a hydrate compound thermofisher.com.

The following table summarizes the key analytical data for this compound.

| Property | Typical Value/Appearance |

| Appearance | Yellow to brown powder |

| Purity (Assay) | ≥97% |

| Melting Point | 125-130 °C |

| Water Content (Karl Fischer) | As specified for the hydrate |

By carefully controlling the synthetic process and employing robust purification and analytical methods, researchers can ensure the high quality and purity of this compound for their studies.

Reactivity and Transformational Chemistry of 6 Methoxy 2 Naphthylglyoxal Hydrate

Fundamental Reactivity of the α-Ketoaldehyde Moiety in 6-Methoxy-2-naphthylglyoxal Hydrate (B1144303)

The reactivity of 6-methoxy-2-naphthylglyoxal hydrate is largely dictated by the α-ketoaldehyde functional group. This moiety consists of two adjacent carbonyl groups, which are highly susceptible to chemical transformations. rsc.org In aqueous solutions, simple α-ketoaldehydes like glyoxal (B1671930) exist predominantly as their hydrate forms. wikipedia.orgcopernicus.org This hydration is a reversible process, and for many applications, the precise nature of the species in solution is not critical. wikipedia.org

The carbonyl carbons in the α-ketoaldehyde group are electrophilic and readily undergo nucleophilic addition reactions. youtube.com Water molecules can act as nucleophiles, leading to the formation of hydrates. quora.com This process can be catalyzed by either acid or base. libretexts.orglibretexts.org Under basic conditions, the hydroxide (B78521) ion, a potent nucleophile, attacks the carbonyl carbon. libretexts.orgopenstax.org In an acidic environment, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water. libretexts.orglibretexts.org

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral intermediate. youtube.com In the case of hydrate formation, this intermediate is an alkoxide ion that is subsequently protonated to yield a gem-diol. libretexts.orgopenstax.org

α-Ketoaldehydes are versatile building blocks in organic synthesis, frequently participating in condensation and cyclocondensation reactions to form a variety of heterocyclic compounds. rsc.org For instance, glyoxal and its derivatives are known to condense with amines and other nucleophiles to create complex cyclic structures. researchgate.netresearchgate.net Aryl glyoxals, a class to which 6-methoxy-2-naphthylglyoxal belongs, are particularly useful in multicomponent reactions for synthesizing oxygen-containing heterocycles. nih.gov

These reactions often proceed through an initial aldol-type condensation. nih.gov The aldol (B89426) reaction involves the nucleophilic addition of an enolate to a carbonyl group, resulting in a β-hydroxy aldehyde or ketone. libretexts.orgucla.edu Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The Claisen-Schmidt reaction, a specific type of aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate. ucla.edu

| Reaction Type | Description | Key Intermediates |

| Aldol Condensation | Dimerization of aldehydes or ketones to form β-hydroxy aldehydes or ketones. libretexts.org | Enolate, β-hydroxy aldehyde/ketone |

| Claisen-Schmidt Condensation | Reaction between an enolate and an aromatic carbonyl compound lacking an α-hydrogen. ucla.edu | Enolate, α,β-unsaturated derivative |

| Multicomponent Reactions | Reactions involving three or more reactants to form a single product. nih.gov | Varies depending on reactants |

Hydrate Form Influence on Reaction Mechanisms and Stereoselectivity

The hydrate form of an α-ketoaldehyde can significantly influence its reactivity and the stereochemical outcome of its reactions. The presence of water molecules in the hydrate structure can affect the reaction pathway. reddit.com For example, theoretical studies on glyoxal have shown that interfacial water molecules can catalyze isomerization and hydration reactions. researchgate.net The equilibrium between the anhydrous and hydrated forms is dependent on the structure of the carbonyl compound, with steric and electronic factors playing a crucial role. libretexts.org

In many cases, the hydrate is in equilibrium with the free aldehyde, and it is the free aldehyde that participates in the reaction. libretexts.org However, the hydrate itself can also react, and the presence of the gem-diol structure can lead to different stereochemical outcomes compared to the anhydrous form.

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) System of this compound

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. Naphthalene is generally more reactive towards electrophiles than benzene. libretexts.orgwordpress.com The position of substitution on the naphthalene ring is influenced by the directing effects of the existing substituents.

The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director. organicchemistrytutor.comyoutube.com This means it increases the electron density of the aromatic ring, making it more reactive towards electrophiles, and directs incoming electrophiles to the positions ortho and para to it. organicchemistrytutor.comyoutube.com In the case of this compound, the methoxy group at the 6-position would activate the naphthalene ring. The glyoxal hydrate moiety, being an electron-withdrawing group, would be expected to be a deactivating group and a meta-director.

The regioselectivity of EAS on substituted naphthalenes can be complex, with the nature of the electrophile and reaction conditions also playing a significant role. libretexts.orgvpscience.org Generally, substitution at the α-position (1, 4, 5, 8) of naphthalene is kinetically favored over the β-position (2, 3, 6, 7) because the intermediate carbocation is more stable. wordpress.comyoutube.com

| Substituent | Directing Effect | Influence on Reactivity |

| Methoxy (-OCH3) | Ortho, Para-Director organicchemistrytutor.comyoutube.com | Activating organicchemistrytutor.comyoutube.com |

| Glyoxal hydrate | Meta-Director (expected) | Deactivating (expected) |

Redox Transformations and Derivatizations of the Glyoxal Unit

The glyoxal unit of this compound can undergo both oxidation and reduction reactions.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. chemguide.co.uklibretexts.orglibretexts.org This oxidation can be achieved using various oxidizing agents. libretexts.org The reaction typically proceeds through a hydrate intermediate. libretexts.org In the case of this compound, the aldehyde group can be oxidized to a carboxylic acid, yielding 6-methoxy-2-naphthylglyoxylic acid. Ketones are generally resistant to oxidation except under harsh conditions that cleave carbon-carbon bonds. chemguide.co.uklibretexts.org

Reduction: The carbonyl groups of aldehydes and ketones can be reduced to alcohols. britannica.comwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). britannica.comlibretexts.org Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. wikipedia.orglibretexts.org Therefore, the reduction of this compound would be expected to yield a diol. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reaction (using hydrazine (B178648) and a strong base) can be used to completely remove the carbonyl oxygen, converting the carbonyl group into a methylene (B1212753) group (CH2). britannica.comyoutube.com

Derivatizations: The glyoxal unit is a versatile handle for creating various derivatives. As mentioned earlier, it can participate in condensation reactions to form heterocycles. rsc.orgnih.gov It can also react with reagents like 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form characteristic colored precipitates, a classic test for aldehydes and ketones. libretexts.org

Applications of 6 Methoxy 2 Naphthylglyoxal Hydrate As a Versatile Building Block in Complex Organic Synthesis

Construction of Nitrogen-Containing Heterocycles Utilizing 6-Methoxy-2-naphthylglyoxal Hydrate (B1144303)

The dual carbonyl functionality of 6-methoxy-2-naphthylglyoxal hydrate makes it an exceptional precursor for the synthesis of various fused nitrogen-containing heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active compounds and natural products.

Synthesis of β-Carboline Scaffolds via Reactions Involving this compound

The β-carboline framework is a core structural motif in numerous alkaloids with a broad spectrum of pharmacological activities. nih.gov The reactivity of this compound is well-suited for the construction of this important heterocyclic system.

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines, involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org In this context, this compound can serve as the carbonyl component. The reaction with tryptamine would proceed via the initial formation of a Schiff base (or the corresponding iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic substitution at the C2 position of the indole (B1671886) ring. wikipedia.orgnrochemistry.com This cyclization results in the formation of a 1-(6-methoxy-2-naphthyl)-1-carbonyl-1,2,3,4-tetrahydro-β-carboline intermediate. The presence of the electron-rich indole nucleus facilitates this cyclization under relatively mild conditions. wikipedia.orgjk-sci.com The resulting tetrahydro-β-carboline can then be carried forward or aromatized to the corresponding β-carboline.

The synthetic utility of this compound is significantly enhanced through its use in domino or cascade reactions, which allow for the construction of complex molecules in a single, efficient step. thieme-connect.commdpi.com A plausible domino sequence begins with the Pictet-Spengler cyclization between tryptamine and this compound. thieme-connect.comthieme-connect.com The resulting tetrahydro-β-carboline intermediate, which still contains a reactive carbonyl group, can then participate in a subsequent intramolecular reaction. For instance, if the tryptamine used possesses a suitable nucleophilic group on its side chain, a second cyclization could occur, leading to the formation of a more complex, polycyclic β-carboline alkaloid-like structure. Such sequences are highly valued for their atom and step economy. One reported domino reaction involves the TFA-promoted Pictet-Spengler cyclization of tryptamine with arylglyoxal monohydrates, followed by reaction with acetylenic esters to generate dihydroindolizino[8,7-b]indole derivatives. thieme-connect.com

While a specific catalyst system of "Pd/C/K-10" is not commonly cited as a single entity, the individual components play established roles in relevant transformations.

Palladium on Carbon (Pd/C): This heterogeneous catalyst is widely used for hydrogenation and dehydrogenation (aromatization) reactions. In the synthesis of β-carbolines, Pd/C is frequently employed in a crucial final step to oxidize the initially formed tetrahydro-β-carboline intermediate to the fully aromatic β-carboline. nih.govacs.orgnih.gov This aromatization is often driven by heating in a high-boiling solvent and is a key step to achieving the final thermodynamically stable product.

Montmorillonite K-10 Clay: This acidic clay is a versatile and environmentally benign heterogeneous catalyst for a variety of organic transformations. nih.govrsc.orgresearchgate.net Its Brønsted and Lewis acidic sites can effectively catalyze the Pictet-Spengler reaction itself, promoting the formation of the iminium ion and the subsequent cyclization under mild conditions. nih.govresearchgate.net The use of a solid acid catalyst like K-10 simplifies product purification, as the catalyst can be easily removed by filtration.

A combined "Pd/C/K-10" system could therefore be envisaged for a one-pot synthesis where the K-10 clay catalyzes the initial Pictet-Spengler cyclization, and subsequent heating with the Pd/C component drives the aromatization to the final β-carboline product.

Other Fused Heterocyclic Systems Derived from this compound

The reactivity of the 1,2-dicarbonyl unit in this compound extends beyond β-carboline synthesis, enabling access to other important heterocyclic scaffolds. A prominent example is the synthesis of quinoxalines. The condensation of an α-dicarbonyl compound with an o-phenylenediamine (B120857) is a classic and highly efficient method for preparing quinoxaline (B1680401) derivatives. arkat-usa.orgsapub.orgnih.govchim.itmdpi.com

The reaction of this compound with o-phenylenediamine would readily form 2-(6-methoxy-2-naphthoyl)quinoxaline. This transformation typically proceeds under mild conditions, often with acid catalysis or simply by heating the reactants in a suitable solvent like ethanol (B145695) or acetic acid, and provides high yields of the fused heterocyclic product. sapub.orgmdpi.com Quinoxalines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.

Carbon-Carbon Bond Formation Strategies with this compound

The electrophilic nature of the carbonyl carbons in this compound makes it a suitable partner in various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

One key strategy is the Knoevenagel condensation . wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org this compound can react with active methylene compounds such as malononitrile (B47326) or diethyl malonate. researchgate.netnih.gov The reaction would likely occur preferentially at the more reactive aldehyde-like carbonyl of the glyoxal (B1671930) hydrate. This would lead to the formation of a new α,β-unsaturated system, extending the carbon framework and introducing new functional handles for further synthetic elaboration. The product of such a condensation is a highly functionalized molecule, poised for subsequent cyclization or derivatization reactions. researchgate.nettandfonline.com

Design and Synthesis of Advanced Organic Materials Precursors using this compound

The inherent reactivity of the 1,2-dicarbonyl functionality in this compound makes it an ideal candidate for the construction of nitrogen-containing heterocyclic systems, which are prevalent in a wide array of advanced organic materials. The condensation reaction of aryl glyoxals with aromatic diamines is a well-established and efficient method for the synthesis of quinoxaline derivatives. researchgate.netsapub.orgnih.gov Quinoxalines are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications in fluorescent dyes, electroluminescent materials, and as building blocks for polymeric optoelectronic materials. rsc.org

The reaction of this compound with ortho-phenylenediamines provides a direct route to 2-(6-methoxynaphthalen-2-yl)quinoxaline derivatives. This transformation is typically achieved by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. sapub.org The resulting naphthyl-substituted quinoxalines are valuable precursors for more complex and extended π-conjugated systems.

The naphthalene (B1677914) moiety in these precursors imparts desirable photophysical properties. Naphthalene-based compounds are known for their fluorescence, and the incorporation of a quinoxaline ring can further modulate these properties. nih.govresearchgate.net The extended aromatic system can lead to materials with interesting charge-transfer characteristics, making them suitable for applications in organic electronics. researchgate.net

For instance, the synthesis of 2-(6-methoxynaphthalen-2-yl)quinoxaline from this compound and o-phenylenediamine can be represented as follows:

A representative reaction scheme for the synthesis of a naphthyl-substituted quinoxaline, a precursor to advanced organic materials.

The resulting quinoxaline derivative can be further functionalized to tune its electronic and optical properties. For example, substitution on the phenyl ring of the quinoxaline moiety or on the naphthalene core can alter the emission wavelength and quantum yield of the resulting material. nih.gov This modular approach allows for the rational design of materials with specific characteristics for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors. rsc.orgrsc.org

The following table summarizes the key reactants and the resulting product in the synthesis of a model precursor for advanced organic materials:

| Reactant 1 | Reactant 2 | Product | Potential Application of Product |

| This compound | o-Phenylenediamine | 2-(6-Methoxynaphthalen-2-yl)quinoxaline | Precursor for fluorescent materials, organic semiconductors |

The versatility of the quinoxaline synthesis allows for the creation of a library of derivatives by employing substituted o-phenylenediamines. This approach provides a powerful tool for structure-property relationship studies, enabling the optimization of materials for specific technological applications. The synthesis of naphthalene-based quinoxaline derivatives has been shown to be an effective strategy for developing new functional materials. orientjchem.org

Furthermore, the dicarbonyl nature of this compound opens up possibilities for its use in multicomponent reactions to construct other complex heterocyclic systems that can serve as precursors for advanced materials. nih.govnih.govrsc.org The ability to form fused polycyclic aromatic systems is particularly valuable for creating materials with high charge carrier mobility and stability. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Methoxy 2 Naphthylglyoxal Hydrate and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra is the initial and most crucial step in structural elucidation. The chemical shifts (δ) of the protons and carbons in 6-Methoxy-2-naphthylglyoxal hydrate (B1144303) and its precursors are dictated by their electronic environments.

For the precursor, 6-methoxy-2-naphthaldehyde , the aromatic protons of the naphthalene (B1677914) ring system would exhibit characteristic chemical shifts in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The aldehyde proton would be even further downfield, usually above 9.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) group protons would appear as a sharp singlet in the upfield region, around 3.9-4.1 ppm.

In the case of 6-Methoxy-2-naphthylglyoxal hydrate , the aldehydic proton is replaced by a hydrated glyoxal (B1671930) moiety. The geminal diol protons would likely appear as a singlet or a set of doublets, depending on their diastereotopic nature, in the region of 5.0-6.0 ppm. The proton of the remaining aldehyde group in the glyoxal hydrate would be highly deshielded.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the aldehyde and glyoxal groups would resonate at very low field, typically in the range of 180-200 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbon bearing the methoxy group showing a characteristic upfield shift compared to the other oxygenated aromatic carbon. The methoxy carbon itself would be found around 55-60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds

| Proton | 6-methoxy-2-naphthaldehyde | This compound (Predicted) |

|---|---|---|

| Naphthalene-H | 7.0 - 8.5 (m) | 7.1 - 8.6 (m) |

| Aldehyde-H | ~9.8 (s) | ~9.7 (s, for remaining CHO) |

| -CH(OH)₂ | - | ~5.5 (s or d) |

| Methoxy-H | ~3.9 (s) | ~4.0 (s) |

(s = singlet, d = doublet, m = multiplet)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Compounds

| Carbon | 6-methoxy-2-naphthaldehyde | This compound (Predicted) |

|---|---|---|

| C=O (Aldehyde/Glyoxal) | ~192 | ~195 (CHO), ~95 (-C(OH)₂) |

| Aromatic C | 110 - 140 | 112 - 142 |

| C-O (Aromatic) | ~160 | ~161 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY) would reveal the spin-spin coupling between adjacent protons. For instance, it would show correlations between the aromatic protons on the naphthalene ring, helping to trace the connectivity of the substituted ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic CH groups and the methoxy group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural identification.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation. For a compound like this compound, the molecular ion peak (M⁺) might be weak or absent. However, the fragmentation pattern would be highly informative, showing characteristic losses of water, carbon monoxide, and the methoxy group.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely show a prominent protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, allowing for the accurate determination of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a powerful hyphenated technique used to separate and identify components in a mixture. In the context of the synthesis of this compound, GC-MS would be invaluable for monitoring the progress of the reaction, identifying the starting materials, intermediates, and the final product, as well as any side products. For instance, in the synthesis starting from 6-methoxy-2-naphthaldehyde, GC-MS could be used to confirm the consumption of the starting material and the formation of the desired product.

Table 3: Expected Mass Spectrometry Data

| Technique | Ionization Mode | Expected Observations for this compound |

|---|---|---|

| Mass Spectrometry | ESI | [M+H]⁺ at m/z 233.07, [M+Na]⁺ at m/z 255.05 |

| EI | Molecular ion (if observed) at m/z 232.06. Fragments corresponding to loss of H₂O, CO, OCH₃. |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

In the IR spectrum of this compound, one would expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the gem-diol. A sharp, strong band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the remaining aldehyde group. The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations would appear in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would likely give rise to strong Raman signals. The symmetric stretching of the C-C bonds of the naphthalene skeleton would also be prominent.

By combining the information from these diverse spectroscopic techniques, a complete and unambiguous structural assignment of this compound and its synthetic intermediates can be achieved, providing a solid foundation for further chemical and biological studies.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful non-destructive techniques used to investigate the electronic structure of molecules containing chromophores (light-absorbing groups) and fluorophores (fluorescent groups). The 6-methoxynaphthalene core of the target compound and its intermediates is an excellent fluorophore, making these techniques particularly informative.

The photophysical properties of naphthalene derivatives are well-documented. nih.gov The absorption of UV light excites electrons from the ground state to higher energy orbitals. For unsaturated compounds like these, the most significant electronic transitions are typically π → π. uobabylon.edu.iq The presence of non-bonding electrons on the methoxy group's oxygen atom also allows for n → π transitions.

The core 6-methoxynaphthalene system exhibits strong absorption in the UV region. The addition of the conjugated dicarbonyl (glyoxal) moiety in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption (λmax) compared to its precursors, such as 2-acetyl-6-methoxynaphthalene. libretexts.org This is due to the extension of the conjugated π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Fluorescence occurs when a molecule returns from an excited electronic state to the ground state by emitting a photon. Naphthalene and its derivatives are known for their fluorescent properties. nih.gov The emission spectra are typically mirror images of the absorption spectra. The fluorescence of these compounds can be "quenched" or diminished by various substances, including dissolved oxygen or other molecules that can accept an electron from the excited fluorophore. oup.comnih.gov This sensitivity makes fluorescence spectroscopy a valuable tool for studying the molecule's interaction with its environment and for quantitative analysis at very low concentrations.

Table 1: Expected Spectroscopic Properties

| Compound | Chromophore/Fluorophore | Expected UV-Vis λmax | Fluorescence | Notes |

| 2-Acetyl-6-methoxynaphthalene | 6-Methoxynaphthyl, Acetyl | ~245 nm, ~285 nm, ~330 nm | Yes | The acetyl group provides a site for n→π* transitions. |

| This compound | 6-Methoxynaphthyl, Glyoxal | Shifted to longer wavelengths vs. precursor | Yes (Potentially Quenched) | The extended conjugation of the glyoxal group causes a bathochromic shift. The adjacent carbonyls may influence fluorescence quantum yield. libretexts.org |

X-ray Diffraction for Solid-State Structural Determination and Hydrate Characterization

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. iastate.edu For a compound like this compound, single-crystal X-ray diffraction is indispensable for unambiguously confirming its molecular structure and, crucially, for characterizing the nature of the hydrate itself. mdpi.comresearchgate.net

While specific crystallographic data for this compound is not available in publicly accessible databases, the principles of the technique highlight the critical information it would provide:

Molecular Confirmation: XRD provides precise coordinates for each non-hydrogen atom, allowing for the definitive determination of bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the methoxy, naphthyl, and glyoxal moieties.

Stereochemistry and Conformation: The technique would reveal the exact conformation of the molecule in the solid state, including the planarity of the naphthalene ring and the orientation of the glyoxal side chain.

Hydrate Stoichiometry and Hydrogen Bonding: XRD is the only method that can directly visualize the water molecule(s) of hydration relative to the organic molecule. It would determine the exact stoichiometry (e.g., monohydrate, dihydrate) and reveal the intricate network of hydrogen bonds between the water molecules and the oxygen atoms of the glyoxal and methoxy groups. mdpi.comstrath.ac.uk This hydrogen bonding network is fundamental to the stability of the crystal lattice. researchgate.net

Crystal Packing: The analysis of the unit cell and space group symmetry shows how individual molecules are arranged in the crystal, revealing intermolecular interactions such as π-π stacking of the naphthalene rings. mdpi.com

Powder X-ray diffraction (PXRD) serves as a complementary technique. While it does not provide a full structural solution, it generates a unique "fingerprint" for a specific crystalline phase. iastate.edu PXRD is invaluable for routine identification, assessing phase purity, and studying hydration or dehydration processes under different environmental conditions. mdpi.com

Chromatographic Techniques for Separation Science and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and purification of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential analytical tools.

HPLC is a cornerstone technique for the analysis of organic compounds, particularly for monitoring the progress of a chemical reaction, assessing the purity of the final product, and separating it from starting materials and by-products. For compounds like this compound and its intermediates, reversed-phase HPLC (RP-HPLC) is the most common and effective mode.

In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18-silica), while the mobile phase is a polar solvent mixture, typically water or a buffer combined with acetonitrile (B52724) or methanol. Less polar compounds, such as the precursor 2-acetyl-6-methoxynaphthalene, interact more strongly with the stationary phase and thus have longer retention times. More polar compounds, like the target hydrate, will elute earlier. By systematically changing the composition of the mobile phase (gradient elution), a complex mixture of compounds with varying polarities can be effectively separated.

Numerous validated HPLC methods have been developed for the closely related drug Nabumetone and its impurities, which provide excellent starting points for analyzing this compound.

Table 2: Examples of Reported HPLC Conditions for Related Naphthyl Compounds

| Column | Mobile Phase | Flow Rate | Detection (UV) | Reference |

| Supelcosil LC-8 (5µm, 150x4.6mm) | Acetonitrile, Triethylamine, Acetic Acid, Water | Not Specified | 270 nm | acs.org |

| Symmetry C18 (5µm, 250x4.6mm) | Phosphate Buffer, Acetonitrile:Water (80:20 v/v) | 1.0 mL/min | 230 nm | mdpi.com |

| InertSil ODS 3V (5µm, 250x4.6mm) | Acetonitrile, Water, Triethylamine with TBAH, pH 6.5 | 1.5 mL/min | 239 nm | researchgate.net |

| Agilent Zorbax Bonus-RP (5µm, 250x4.6mm) | Methanol:Water (35:65 v/v) | 1.0 mL/min | 270 nm | acs.org |

This table presents conditions developed for the related compound Nabumetone, which are suitable starting points for method development.

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the purity of volatile synthetic intermediates and for detecting residual solvents in the final product. The direct analysis of the highly polar and thermally sensitive this compound by GC is challenging and may require derivatization. However, GC is ideal for analyzing its less polar, more volatile precursors.

When coupled with a mass spectrometer (GC-MS), the technique not only separates the components of a mixture but also provides structural information based on their mass fragmentation patterns. Electron Ionization (EI) is a common MS technique where high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic, predictable fragments. whitman.edu The resulting mass spectrum is a fingerprint for the molecule. For ketones, a common fragmentation is the McLafferty rearrangement and the formation of stable acylium ions. whitman.edu

Table 3: GC-MS Fragmentation Data for the Precursor 2-Acetyl-6-methoxynaphthalene

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Fragments | Reference |

| 2-Acetyl-6-methoxynaphthalene | 200 | 185, 157, 127, 115 | 185: [M-CH₃]⁺ (Loss of methyl from acetyl group)157: [M-CH₃CO]⁺ (Loss of acetyl group) | strath.ac.uk |

Computational and Theoretical Investigations of 6 Methoxy 2 Naphthylglyoxal Hydrate

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences

A critical first step in the computational analysis of a flexible molecule like 6-methoxy-2-naphthylglyoxal hydrate (B1144303) would be to determine its most stable three-dimensional structures, or conformers. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A thorough DFT study would involve geometry optimizations of various possible conformers of 6-methoxy-2-naphthylglyoxal hydrate to identify the global minimum and other low-energy structures on the potential energy surface. The relative energies of these conformers would reveal their population distribution at a given temperature. Key dihedral angles, such as those involving the methoxy (B1213986) group, the glyoxal (B1671930) side chain, and the naphthalene (B1677914) ring, would be systematically varied to map out the conformational landscape.

A hypothetical data table for such a study would resemble the following:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) |

| 1 | 0.00 | X | Y |

| 2 | 1.25 | X' | Y' |

| 3 | 2.50 | X'' | Y'' |

| Note: This table is illustrative and does not contain real data. |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map would visualize the electron density distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the methoxy and glyoxal groups would be expected to be regions of high negative potential.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

A hypothetical data table for FMO analysis would look like this:

| Molecular Orbital | Energy (eV) |

| HOMO | -X.XX |

| LUMO | -Y.YY |

| HOMO-LUMO Gap | Z.ZZ |

| Note: This table is illustrative and does not contain real data. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent, typically water, to understand how the solvent influences its conformation and dynamics. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

These simulations would provide insights into the hydrogen bonding network between the hydrate's hydroxyl groups and water molecules, as well as the hydrophobic interactions of the naphthalene ring. The stability of the hydrate form in aqueous solution could also be assessed.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies.

The calculated spectra could be compared with experimentally obtained spectra to validate the computational model and aid in the assignment of experimental signals. Discrepancies between the predicted and experimental data can often provide deeper insights into the molecular structure and its environment.

A hypothetical comparison table might be structured as follows:

| Atom/Vibration | Calculated Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

| ¹H (methoxy) | X.XX | Y.YY |

| ¹³C (carbonyl) | XXX.X | YYY.Y |

| O-H stretch | XXXX | YYYY |

| Note: This table is illustrative and does not contain real data. |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, potential reactions could include oxidation, reduction, or condensation reactions.

By mapping the potential energy surface for a proposed reaction, computational chemists can identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy barrier (activation energy) calculated from the difference in energy between the reactants and the transition state provides a measure of the reaction rate. This type of analysis would be invaluable for understanding the chemical transformations that this compound might undergo.

Derivatization Strategies and Applications of 6 Methoxy 2 Naphthylglyoxal Hydrate in Analytical and Chemical Biology Research

6-Methoxy-2-naphthylglyoxal Hydrate (B1144303) as a Derivatization Reagent in Analytical Methods

The presence of the highly reactive α-oxoaldehyde (glyoxal) functional group in 6-Methoxy-2-naphthylglyoxal hydrate makes it a prime candidate for use as a derivatization reagent. This process involves chemically modifying an analyte to produce a new compound with properties that are more suitable for detection and quantification by analytical instrumentation.

Applications in Chromatographic Detection Enhancement

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. While direct derivatization of hydrazine (B178648) with aldehydes followed by HPLC analysis has been established, the specific use of this compound for this purpose is an area of potential application. scienceopen.com The methoxynaphthalene group within the molecule is inherently fluorescent, a property that can be harnessed to "tag" non-fluorescent molecules.

The reaction of the glyoxal (B1671930) moiety with primary amino groups, for instance, can form stable, highly fluorescent derivatives. This strategy could be particularly useful for the analysis of amino acids, peptides, and pharmaceuticals that possess primary amine functions but exhibit poor UV absorbance or fluorescence. The resulting derivatized analyte would possess the strong fluorescence characteristics of the 6-methoxynaphthalene core, enabling highly sensitive detection by fluorescence detectors in HPLC systems.

Chemical Tagging and Labeling Methodologies

Beyond chromatography, the concept of chemical tagging extends to the broader field of biochemical analysis. The ability of this compound to react with specific functional groups allows it to serve as a fluorescent label. For example, its reaction with arginine residues in proteins could be used to introduce a fluorescent tag for protein quantification or to study protein structure and interactions. This approach is analogous to the use of other naphthalene-based reagents in protein chemistry.

The selective labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern cell biology. nih.govnih.gov The development of methods for the site-specific incorporation of unnatural amino acids containing reactive handles for "click chemistry" has revolutionized protein labeling. nih.gov While not a direct "click" reagent, the reactivity of the glyoxal group in this compound towards nucleophiles on biomolecules presents a potential pathway for their fluorescent modification.

Design and Synthesis of Fluorescent Probes Incorporating the this compound Motif

The inherent fluorescence of the 6-methoxynaphthalene scaffold makes this compound an attractive starting material for the synthesis of fluorescent probes. These probes can be designed to respond to specific biological events or the presence of particular enzymes, leading to a detectable change in their fluorescent properties.

Development of Enzyme-Specific Fluorescent Probes

The design of enzyme-specific fluorescent probes often involves linking a fluorophore to a recognition motif that is a substrate for the target enzyme. Upon enzymatic cleavage, a change in the fluorescence signal, such as an increase in intensity ("turn-on") or a shift in wavelength, is observed. The this compound can serve as the core fluorophore in such probes.

For instance, the glyoxal functionality can be chemically modified to introduce a substrate moiety for a specific class of enzymes, such as proteases or phosphatases. The photophysical properties of related 6-methoxy-2-naphthyl derivatives have been studied, providing a basis for understanding how chemical modifications might influence fluorescence. nih.gov The synthesis of fluorescent non-natural amino acids based on the related compound 6-methoxy-2-acetylnaphthalene highlights the potential to create building blocks for enzyme-cleavable peptides. scispace.com

| Related Naphthalene-Based Fluorescent Probes and Precursors | Target/Application | Key Features |

| N-(2-hydroxy-1-naphthalene)-N'-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine | Al³⁺ sensor | High selectivity and affinity for Al³⁺, suitable for intracellular imaging. nih.gov |

| 6-methoxy-2-acetylnaphthalene | Precursor for fluorescent non-natural amino acids | Used in the stereoselective synthesis of amino acids with fluorescent properties. scispace.com |

| Methoxy-trans-stilbene derivatives | Solid-state fluorescence | Exhibit substitution pattern-dependent fluorescence lifetimes and quantum yields. nih.gov |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Cancer theranostics | Show both cytotoxic and fluorescent properties with good membrane permeability for cellular imaging. mdpi.com |

Bioconjugation and Imaging Applications of Derivatized Compounds

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is essential for many bioimaging techniques. Aromatic aldehydes are known to react with hydrazines to form stable hydrazone linkages, a reaction that has been utilized for the bioconjugation of quantum dots for live cell imaging. nih.gov The glyoxal group of this compound offers a similar, albeit more complex, reactive handle for bioconjugation.

Derivatives of this compound could be designed to specifically label cellular structures or track biological processes. For example, by attaching a targeting moiety, such as a ligand for a specific cell surface receptor, the fluorescent naphthalene (B1677914) core could be delivered to a particular cell type or subcellular compartment. The development of long-wavelength emitting naphthalimide derivatives for bio-imaging underscores the utility of the naphthalene scaffold in creating probes for complex biological systems. rsc.org

Exploration of this compound in Material Science Derivatization

The properties of the naphthalene ring system, including its planarity and potential for π-π stacking interactions, make it a valuable component in the design of functional materials. Naphthalene-based polymers have been investigated for a variety of applications, from catalytic supports to insulator layers in organic electronics. acs.orgnih.gov

Derivatization of this compound could lead to the formation of novel monomers for polymerization. The glyoxal group can participate in various chemical reactions to create cross-linked polymers or to functionalize existing polymer backbones. For example, reaction with diamines could lead to the formation of nitrogen-containing polymers with interesting electronic or coordination properties.

The incorporation of the 6-methoxynaphthalene unit into a polymer can impart desirable optical and physical properties. For instance, naphthalene-functionalized polymers have been shown to influence the morphology of adjacent layers in organic thin-film transistors. acs.org Furthermore, the synthesis of naphthoxazine-functional polymers demonstrates the versatility of naphthalene derivatives in creating thermosetting resins with specific properties. researchgate.net The development of functional polymers is a broad field with applications in sensors, actuators, and optoelectronics, where naphthalene-based materials continue to play a significant role. empa.ch

| Applications of Naphthalene-Based Polymers in Material Science | Polymer Type | Key Findings and Applications |

| Naphthyl methylacrylate block copolymers | Insulator layers in organic thin-film transistors | Induced ordered morphology of pentacene (B32325) due to π-π interactions, increasing the dielectric constant. acs.org |

| Naphthalene (NA)-based polymers | Catalytic supports for Suzuki cross-coupling | Functionalization with -OH, -SO₃H, and -NO₂ groups influenced porosity and the distribution of the catalytically active palladium phase. nih.gov |

| Naphthoxazine-functional poly(propyleneoxide)s | Thermosetting resins | Synthesized via reaction with 2-naphthol, demonstrating the creation of polymers with specific thermal and surface properties. researchgate.net |

| Halloysite nanotubes functionalized with naphthalene diimide | Multifunctional nanomaterials | Covalent anchoring of naphthalene diimides enhanced solubility and photophysical properties for potential applications in molecular recognition and sensing. acs.org |

Future Research Directions and Unexplored Potential of 6 Methoxy 2 Naphthylglyoxal Hydrate

Development of Asymmetric Synthesis Methodologies Employing 6-Methoxy-2-naphthylglyoxal Hydrate (B1144303)

The development of asymmetric methodologies is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules with significant biological activity. The dicarbonyl functionality of 6-methoxy-2-naphthylglyoxal hydrate presents a key opportunity for the development of novel asymmetric transformations.

One promising avenue of research lies in the utilization of this compound in chiral catalyst-controlled reactions. For instance, it has been demonstrated that 6-methoxy-2-naphthylglyoxal can participate in highly efficient asymmetric alkenylation reactions with 3-vinylindoles when catalyzed by chiral calcium phosphate. This reaction yields structurally diverse allylic alcohols bearing both indole (B1671886) and carbonyl functionalities with high diastereoselectivities and enantioselectivities. Future work could expand upon this by exploring a wider range of chiral catalysts, such as those based on transition metals or organocatalysts, to further enhance the stereochemical control and broaden the substrate scope. The development of enantioselective additions of various nucleophiles, including organometallic reagents and enolates, to the glyoxal (B1671930) carbonyls would provide access to a diverse array of chiral α-hydroxy ketones and related structures, which are valuable intermediates in pharmaceutical synthesis.

Table 1: Potential Asymmetric Reactions with this compound

| Reaction Type | Chiral Catalyst Class | Potential Chiral Products |

| Aldol (B89426) Reaction | Proline derivatives, chiral amines | Chiral β-hydroxy-α-keto esters |

| Michael Addition | Chiral phase-transfer catalysts | Chiral γ-keto-α-keto esters |

| Ene Reaction | Chiral Lewis acids | Chiral homoallylic alcohols |

| Asymmetric Reduction | Chiral boranes, enzymes | Chiral diols |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The integration of this compound into such systems represents a significant area for future research.

Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, is particularly well-suited for handling reactive intermediates. The synthesis of functionalized naphthalene (B1677914) derivatives has been successfully demonstrated in continuous-flow microreaction systems. The application of these techniques to reactions involving this compound could lead to improved yields, reduced reaction times, and enhanced safety profiles, particularly for exothermic or fast reactions.

Furthermore, automated synthesis platforms, which combine robotics and software control, can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. By incorporating this compound as a key building block, these platforms could be programmed to rapidly generate a diverse range of derivatives for high-throughput screening in drug discovery and materials science. This would enable the systematic exploration of the chemical space around the 6-methoxy-2-naphthyl scaffold.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions with high selectivity. The naphthalene core of this compound makes it an intriguing candidate for exploration in these emerging fields.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds. The aromatic system of the naphthalene moiety can potentially participate in photoinduced electron transfer processes. Future research could investigate the photocatalytic activation of this compound to engage in novel cycloadditions, cross-coupling reactions, or C-H functionalization reactions. For instance, the photocatalytic generation of acyl radicals from the glyoxal moiety could open up new avenues for its functionalization.

Electrochemical synthesis provides another avenue for the controlled oxidation or reduction of organic molecules. The electrochemical response of naphthalene derivatives has been a subject of investigation, and applying these principles to this compound could lead to novel transformations. For example, electrosynthesis could be employed for the selective reduction of one of the carbonyl groups or for oxidative coupling reactions to form novel dimeric structures.

Advanced Applications in Synthetic Organic Chemistry Intermediate Synthesis

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of complex organic molecules, particularly heterocyclic compounds. Aryl glyoxals are known to be key building blocks in multicomponent reactions for the construction of diverse five- and six-membered oxygen-containing heterocycles.

Future research should focus on expanding the utility of this compound in the synthesis of novel and biologically active heterocyclic scaffolds. Its reaction with various dinucleophiles could lead to the formation of quinoxalines, pyrazines, and other fused heterocyclic systems containing the 6-methoxynaphthyl moiety. The development of one-pot, multicomponent reactions involving this glyoxal would be particularly valuable for generating molecular diversity in an efficient manner. Furthermore, its use as a precursor for the synthesis of functionalized naphthalenes with specific substitution patterns holds promise for the development of new materials and pharmaceutical agents.

Novel Analytical Applications and Sensor Development

The reactivity of the glyoxal group in this compound has already been exploited in analytical chemistry for the derivatization of biomolecules. A significant application is its use as a derivatizing agent for the sensitive detection of 8-nitroguanine, a marker of DNA damage, by liquid chromatography-mass spectrometry (LC-MS/MS).

Building on this, future research could explore the development of new analytical methods based on this derivatization strategy for other important biomolecules or environmental contaminants containing specific functional groups that can react with the glyoxal moiety. The naphthalene core of the molecule also imparts fluorescent properties, which can be exploited for the development of fluorescent probes and sensors. By strategically modifying the naphthalene ring or the glyoxal unit, it may be possible to design chemosensors that exhibit a selective fluorescent response upon binding to specific analytes, such as metal ions or biologically relevant small molecules. The development of such sensors could have significant impacts in areas ranging from environmental monitoring to medical diagnostics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 6-methoxy-2-naphthylglyoxal hydrate to minimize oligomerization?

- Methodology : Hydration of glyoxal derivatives often involves adding boiling water to the crude glyoxal, followed by precipitation and recrystallization from chloroform. If no precipitate forms, alternative purification (e.g., column chromatography) may be required. Hydration states (e.g., mono- or dihydrate) depend on reaction conditions and should be confirmed via NMR or X-ray crystallography .

- Key Considerations : Monitor temperature to avoid polymerization and use spectroscopic methods (e.g., FTIR) to verify the absence of anhydrous or oligomeric forms.

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodology : Utilize SMILES notation (e.g.,

COC1=CC=C(C=C1)C(=O)C(O)O) and InChI Key (e.g.,NLUFPYPVEHQAQN-UHFFFAOYSA-N) for computational modeling. Experimental techniques include:

- Mass spectrometry to confirm molecular weight (C₉H₁₀O₄, 182.18 g/mol).

- ¹H/¹³C NMR to distinguish between keto-hydrate and enol tautomers.

- XRD to resolve crystallographic ambiguity between hydrate forms .

Q. What factors influence the stability of this compound in aqueous solutions?

- Methodology : Stability studies should assess pH, temperature, and ionic strength. For example:

- pH-dependent hydration : Under acidic conditions, glyoxal hydrates may revert to anhydrous forms.

- Salt effects : NaCl can alter hydration equilibria, as seen in methylglyoxal studies .

- Advanced Tools : Use dynamic light scattering (DLS) to monitor aggregation and HPLC to quantify degradation products.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound?

- Methodology : Chiral acid catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric condensation with ureas or amines. Key steps:

- Optimize solvent polarity (e.g., dichloromethane vs. toluene) to enhance enantiomeric excess (ee).

- Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What mechanistic insights explain contradictory reactivity data in glyoxal hydrate-mediated reactions?

- Methodology : Employ isotopic labeling (e.g., ¹⁸O-water) to track hydration/dehydration pathways. Computational studies (DFT) can model transition states for keto-enol tautomerism or nucleophilic additions. Contrast with methylglyoxal hydrate mechanisms to identify substituent effects .

Q. How does the methoxy group in this compound affect its electronic and steric properties in catalysis?

- Methodology :

- Electrostatic potential maps (via Gaussian software) to visualize electron density distribution.

- Steric maps (e.g., using SambVca) to quantify steric hindrance around the glyoxal moiety.

- Compare with non-methoxy analogs (e.g., phenylglyoxal hydrates) to isolate substituent effects .

Q. What experimental designs are optimal for studying surface adsorption and reactivity of this compound?

- Methodology :

- Microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption on indoor surfaces (e.g., glass, polymers).

- Flow reactor systems to simulate environmental conditions (humidity, oxidant levels) and quantify reaction kinetics .

Q. How can factorial design optimize reaction parameters for glyoxal hydrate-based synthetic routes?

- Methodology : Apply a 2³ factorial design to test variables:

- Factors : Temperature, catalyst loading, solvent ratio.

- Response variables : Yield, purity, ee (for chiral products).

- Use ANOVA to identify significant interactions and derive predictive models .

Q. What analytical challenges arise in distinguishing hydrate forms of 6-methoxy-2-naphthylglyoxal, and how can they be resolved?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.